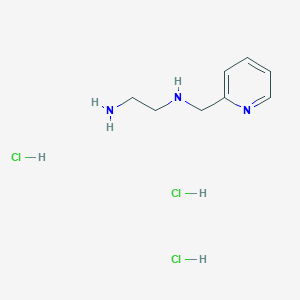

N1-(Pyridin-2-ylmethyl)ethane-1,2-diamine trihydrochloride

Description

N1-(Pyridin-2-ylmethyl)ethane-1,2-diamine trihydrochloride is a diamine derivative featuring a pyridin-2-ylmethyl substituent and three hydrochloride counterions. Its molecular formula is C₈H₁₄Cl₃N₃ (assuming a trihydrochloride salt of the base compound C₈H₁₃N₃), with a molar mass of approximately 290.06 g/mol. The trihydrochloride form enhances aqueous solubility, making it suitable for biological or synthetic applications requiring polar solvents .

Properties

IUPAC Name |

N'-(pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.3ClH/c9-4-6-10-7-8-3-1-2-5-11-8;;;/h1-3,5,10H,4,6-7,9H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJMZCDMQMQNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

On an industrial scale, the production of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: It can be reduced to form different reduced species.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine-2-carboxylic acid derivatives, while reduction reactions can produce various amine derivatives .

Scientific Research Applications

Coordination Chemistry

In coordination chemistry, N1-(Pyridin-2-ylmethyl)ethane-1,2-diamine trihydrochloride serves as a ligand. Ligands are crucial in forming coordination complexes with metal ions, which can enhance the stability and reactivity of the resulting compounds. This ligand's ability to coordinate with various transition metals makes it valuable in catalysis and material science.

Biological Studies

The compound has been employed in biological research to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind effectively to active sites on enzymes, thereby inhibiting their activity. This property makes it a candidate for investigating potential therapeutic effects against various diseases, including cancer and microbial infections .

Medicinal Chemistry

In medicinal chemistry, this compound is being researched for its antimicrobial and anticancer properties. Various studies have indicated that compounds with similar structures exhibit significant biological activity, leading to investigations into their mechanisms of action and potential therapeutic applications .

Case Study 1: Enzyme Inhibition

A study published in Chemical Biology explored the inhibitory effects of this compound on specific enzymes involved in cancer progression. The results demonstrated that the compound effectively reduced enzyme activity by binding to the active site, suggesting its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains. The study highlighted its mechanism of action, which involves disrupting bacterial cell wall synthesis through enzyme inhibition. This finding supports further exploration into its use as an antimicrobial agent .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Enhances stability and reactivity in catalysis |

| Biological Research | Enzyme inhibition studies | Effective binding leading to reduced enzyme activity |

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties | Significant activity against bacterial strains |

Mechanism of Action

The mechanism of action of N’-(Pyridin-2-ylmethyl)ethane-1,2-diamine;trihydrochloride involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the metal ion and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituent groups, backbone length, or counterions. Key examples include:

Key Observations :

- Substituent Position : Pyridin-2-ylmethyl (target compound) vs. pyridin-3-yl : The 2-position pyridine may confer stronger electron-donating effects and steric accessibility for coordination or binding compared to the 3-position isomer.

- Backbone Modifications : Ethane-1,2-diamine (target) vs. propane-1,3-diamine in Ro 47-0543 derivatives : Shorter backbones may reduce flexibility but enhance rigidity in metal complexes.

- Counterions : Trihydrochloride salts (target and ) vs. dihydrochloride : Additional HCl improves solubility but may increase hygroscopicity.

Physicochemical Properties

- Solubility : The trihydrochloride form of the target compound likely surpasses the dihydrochloride analog in aqueous solubility, critical for drug formulation or biochemical assays.

- Lipophilicity : Compared to the benzylpiperidine derivative , the pyridinylmethyl group may reduce logP values, favoring hydrophilic interactions.

Critical Research Findings and Gaps

- Synthetic Pathways : and highlight methods for diamine functionalization (e.g., thiourea formation), applicable to the target compound. However, optimized protocols for its specific substituents are unreported.

- Biological Data: No direct studies on the target compound’s efficacy or toxicity exist in the provided evidence.

- Metabolic Stability : Ethylenediamine derivatives with bulky groups (e.g., ) may resist enzymatic degradation, but this requires validation for the pyridinylmethyl variant.

Biological Activity

N1-(Pyridin-2-ylmethyl)ethane-1,2-diamine trihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring and a diamine structure. Its molecular formula is , indicating the presence of three hydrochloride groups that enhance its solubility in aqueous environments. This compound's unique structure allows it to interact with various biological targets, making it a valuable tool in scientific research.

The biological activity of this compound primarily involves its ability to chelate metal ions , forming stable complexes that can modulate the activity of enzymes and proteins. The binding affinity of this compound to specific molecular targets influences various biochemical pathways. For instance, it has been shown to inhibit certain enzymes by competing for their active sites, thereby altering metabolic processes in cells .

Enzyme Inhibition

This compound has been utilized in biochemical assays to study enzyme activities. Research indicates that it can effectively inhibit enzymes involved in critical metabolic pathways, making it a candidate for therapeutic applications. For example, studies have demonstrated its potential in inhibiting SUV39H2, an enzyme implicated in epigenetic regulation .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus. The mechanism behind this activity is believed to involve the disruption of microbial cell functions through metal ion chelation and enzyme inhibition .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols. Results indicated that the compound showed significant antibacterial activity, with MIC values comparable to those of established antibiotics. This suggests its potential as a novel antimicrobial agent .

Case Study: Enzyme Interaction

In another research project, the interaction of this compound with various enzymes was analyzed using kinetic studies. The compound was found to act as a competitive inhibitor for specific enzymes involved in metabolic pathways. This finding underscores its potential utility in drug development for conditions related to enzyme dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.